molecular formula C14H17N3O4S B5434453 N-[1-(methylsulfonyl)piperidin-4-yl]-2,1-benzisoxazole-3-carboxamide

N-[1-(methylsulfonyl)piperidin-4-yl]-2,1-benzisoxazole-3-carboxamide

Cat. No. B5434453
M. Wt: 323.37 g/mol
InChI Key: UDQJKLJOJJEJNE-UHFFFAOYSA-N
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Description

The compound “N-[1-(methylsulfonyl)piperidin-4-yl]-2,1-benzisoxazole-3-carboxamide” appears to contain several functional groups. It has a benzisoxazole group, which is a type of aromatic heterocycle. It also contains a carboxamide group, which is a common functional group in many pharmaceuticals due to its bioactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzisoxazole could be formed through a cyclization reaction, while the carboxamide could be introduced through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzisoxazole and piperidine rings would likely contribute to the rigidity of the molecule, while the methylsulfonyl and carboxamide groups could participate in hydrogen bonding .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the carboxamide could be hydrolyzed to yield a carboxylic acid and an amine. The benzisoxazole could also undergo electrophilic aromatic substitution reactions .

Safety and Hazards

As with any chemical compound, handling “N-[1-(methylsulfonyl)piperidin-4-yl]-2,1-benzisoxazole-3-carboxamide” would require appropriate safety precautions. This could include wearing protective clothing and working in a well-ventilated area .

properties

IUPAC Name

N-(1-methylsulfonylpiperidin-4-yl)-2,1-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-22(19,20)17-8-6-10(7-9-17)15-14(18)13-11-4-2-3-5-12(11)16-21-13/h2-5,10H,6-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQJKLJOJJEJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NC(=O)C2=C3C=CC=CC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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